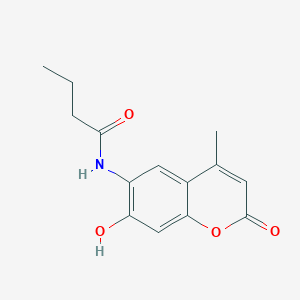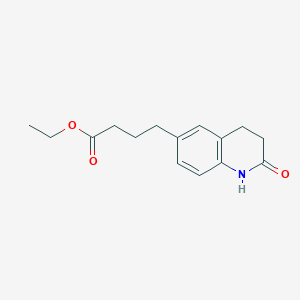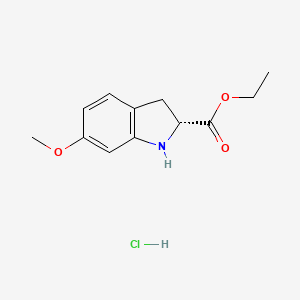
7-Bromo-3-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound features a bromine atom at the 7th position and a nitro group at the 3rd position on the quinoline ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-nitroquinoline typically involves multi-step procedures. One common method starts with the bromination of quinoline to introduce the bromine atom at the 7th position. This is followed by nitration to introduce the nitro group at the 3rd position. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid under controlled temperatures to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines under reflux conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Reduction: 7-Bromo-3-aminoquinoline.
Oxidation: Quinoline N-oxides.
Applications De Recherche Scientifique
7-Bromo-3-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
7-Bromo-4-chloro-3-nitroquinoline: Similar structure but with an additional chlorine atom, used in pharmaceutical synthesis.
3-Nitroquinoline: Lacks the bromine atom, used in different synthetic applications.
7-Bromoquinoline: Lacks the nitro group, used in various organic syntheses.
Uniqueness: 7-Bromo-3-nitroquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological properties. This dual functionality allows for versatile applications in synthetic chemistry and potential therapeutic uses .
Propriétés
IUPAC Name |
7-bromo-3-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-2-1-6-3-8(12(13)14)5-11-9(6)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRDKKJRMLHPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)





![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)

